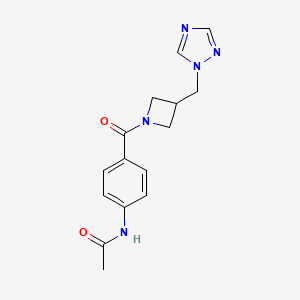
N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to exhibit promising anticancer properties . They are synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of these 1,2,4-triazole derivatives involves various steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group is one of the steps involved in the synthesis .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds vary. Some of the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C and exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Scientific Research Applications
Antibacterial and Antimicrobial Potential
- A study conducted by Parvez et al. (2010) on monocyclic β-lactams containing azetidine-2-ones revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising structure-activity relationship for designing potent antibacterial agents (Parvez, Meshram, Youssoufi, & Hadda, 2010).
- Al-Sultani and Al-lami (2021) prepared aza-beta lactam and tetrazole derivatives bearing an imidazo[2,1-b]benzothiazole moiety, which showed effective antibacterial properties, highlighting the therapeutic potential of similar compounds (Al-Sultani & Al-lami, 2021).
- Gondaliya and Kapadiya (2021) reported the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach. These compounds were screened against NCI-60 cancer cell lines, indicating their potential for developing new therapeutic agents (Gondaliya & Kapadiya, 2021).
Anticancer Activity
- Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against human lung adenocarcinoma cells, showing promising selectivity and apoptosis induction, which is critical for anticancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Synthesis and Characterization for Biological Applications
- Venugopala et al. (2016) designed and synthesized novel triazole hybrids with tetrahydropyrimidine-5-carboxylate derivatives that exhibited significant antitubercular activity against both H37RV and multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating the compound's potential in treating tuberculosis (Venugopala et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions such as breast cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group in the compound’s structure also plays a role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the production of estrogens, which can be beneficial in treating estrogen-dependent cancers .
Result of Action
The result of the compound’s action is the inhibition of the aromatase enzyme , leading to a reduction in the production of estrogens . This can have a therapeutic effect in conditions such as breast cancer, where the growth of cancer cells is stimulated by estrogens .
Properties
IUPAC Name |
N-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)18-14-4-2-13(3-5-14)15(22)19-6-12(7-19)8-20-10-16-9-17-20/h2-5,9-10,12H,6-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMLQNBPHQOAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
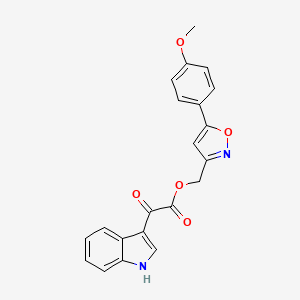
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
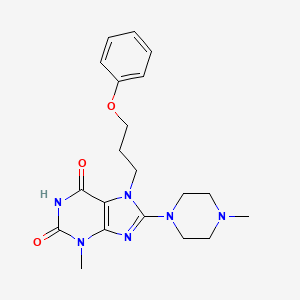
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
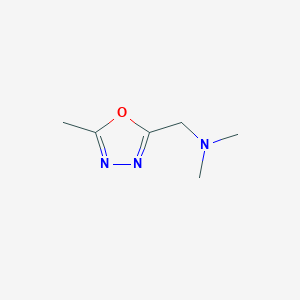
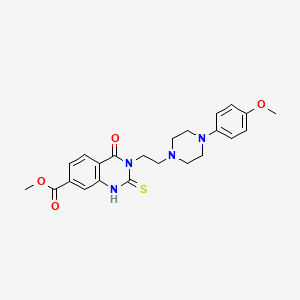
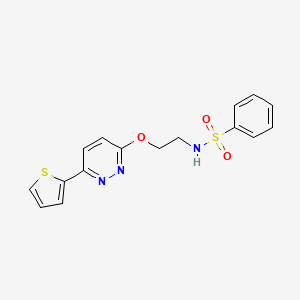

![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)
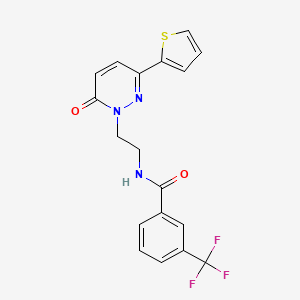
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)
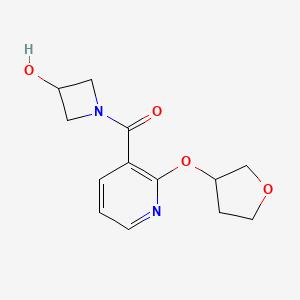
![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)
